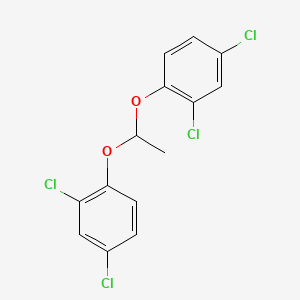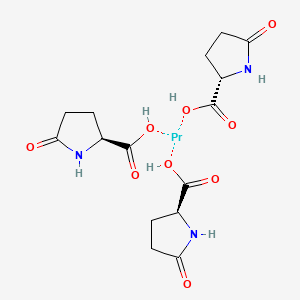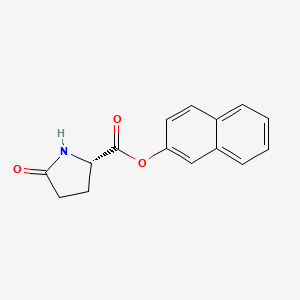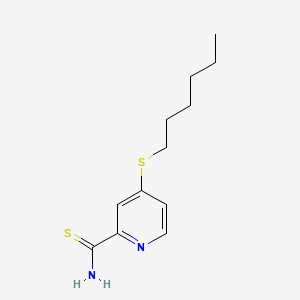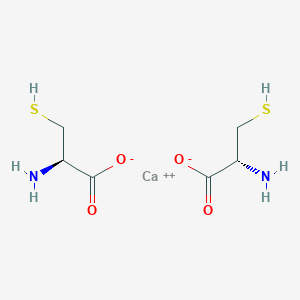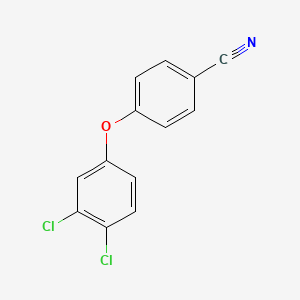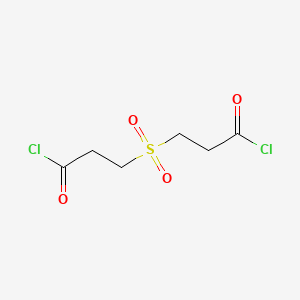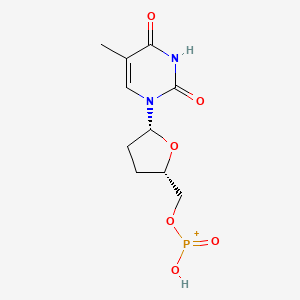
ddT-HP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ddT-HP” is a synthetic chemical known for its insecticidal properties. It belongs to the class of organochlorine compounds and has been widely used in agriculture and public health for controlling pests and vector-borne diseases. The compound is colorless, tasteless, and almost odorless, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “ddT-HP” involves the condensation of chloral hydrate with chlorobenzene in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
[ \text{CCl}_3\text{CHO} + 2 \text{C}_6\text{H}_5\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{Cl}_2\text{CCl}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of “this compound” is carried out in large reactors with precise control over temperature and pressure. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is subjected to rigorous quality control tests before being packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
“ddT-HP” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).
Reduction: Reduction reactions can convert “this compound” to less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).
Reduction: Less chlorinated derivatives of “this compound”.
Substitution: Various chlorinated compounds depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
“ddT-HP” has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying organochlorine chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications in treating vector-borne diseases.
Industry: Utilized in the production of pesticides and insect repellents.
Wirkmechanismus
The mechanism of action of “ddT-HP” involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of sodium channels in nerve cells, leading to uncontrolled nerve impulses and eventual paralysis of the insect. This mode of action makes “this compound” highly effective as an insecticide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known insecticide with similar chemical structure and properties.
Dichlorodiphenyldichloroethylene (DDE): A degradation product of “ddT-HP” with similar insecticidal properties.
Dichlorodiphenyldichloroethane (DDD): Another degradation product with comparable effects.
Uniqueness
“this compound” is unique due to its high stability and persistence in the environment. Unlike some of its degradation products, “this compound” retains its insecticidal properties for extended periods, making it highly effective in long-term pest control.
Eigenschaften
CAS-Nummer |
140132-19-0 |
|---|---|
Molekularformel |
C10H14N2O6P+ |
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H13N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h4,7-8H,2-3,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
InChI-Schlüssel |
NDGHBKNMUFNTFA-JGVFFNPUSA-O |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO[P+](=O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)CO[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



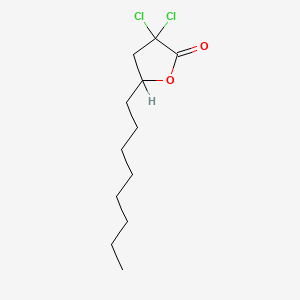
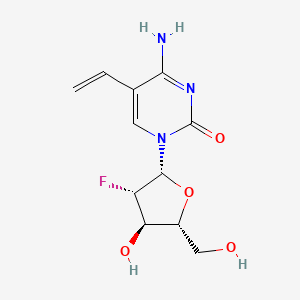
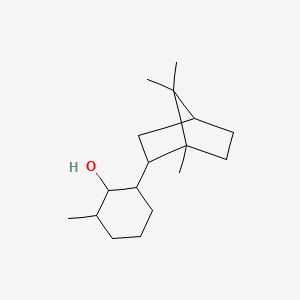
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
